3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H19F3N2O5 and its molecular weight is 484.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews its biological activity based on available research findings and patents.
Chemical Structure
The compound features several functional groups that may contribute to its biological properties:
- Methoxy group : Enhances lipophilicity and may influence receptor interactions.
- Pyridine moiety : Known for its role in biological activity, particularly in drug design.
- Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Several studies have indicated that compounds structurally similar to the target compound exhibit significant anticancer properties. For instance, derivatives of oxazine and other heterocyclic compounds have shown promise in inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. For example, studies on related compounds have demonstrated their ability to halt the cell cycle at the S phase, thereby preventing DNA replication and promoting cancer cell death .
- Selective Cytotoxicity : A related study highlighted the selective cytotoxic effect of a triazole derivative on melanoma cells compared to normal cells, suggesting that similar mechanisms might be applicable to the target compound .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar frameworks have shown effective antibacterial and antifungal activities against various pathogens:
- Gram-positive and Gram-negative Bacteria : Research indicates that certain derivatives exhibit stronger antibacterial effects than conventional antibiotics, with minimal inhibitory concentrations (MICs) significantly lower than those of standard treatments .
Case Studies and Research Findings
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of the compound:
- Inhibition of Enzymatic Pathways : Similar compounds are known to inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Receptors : The methoxy and pyridine groups may facilitate binding to specific receptors or enzymes, modulating cellular signaling pathways.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O5/c1-32-16-4-6-17(7-5-16)34-23-21(31)18-8-9-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-3-2-10-29-11-15/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUHBVOCZIIBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.